![molecular formula C17H19FN4O2 B2988968 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2195881-78-6](/img/structure/B2988968.png)
2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic molecule with a complex structure involving a fluorophenoxy group, a triazole ring, and an azabicyclo octane moiety. It is a compound of interest in multiple scientific fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves a multi-step process:
Synthesis of the fluorophenoxy component: Reacting 4-fluorophenol with an appropriate electrophilic reagent to form the fluorophenoxy moiety.
Formation of the triazole ring: Employing click chemistry (azide-alkyne cycloaddition) to introduce the triazole ring.
Construction of the azabicyclo octane framework: Using a bicyclization method to build the azabicyclo[3.2.1]octane skeleton.
Final coupling: Condensing the intermediates via amide or ester formation under suitable conditions (e.g., the use of coupling agents like EDCI or DCC).
Industrial Production Methods
In an industrial setting, the production of this compound might be streamlined to increase efficiency, employing large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques like continuous flow chemistry could be applied to reduce reaction time and improve safety.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the phenoxy or triazole sites, using agents like m-chloroperbenzoic acid (MCPBA).
Reduction: Selective reduction of certain functional groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms can be replaced by nucleophiles in a substitution reaction, particularly at the fluorine site of the phenoxy ring.
Common Reagents and Conditions
Oxidation: MCPBA, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may introduce hydroxyl groups, while reduction could result in dehalogenation or hydrogenation of double bonds.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its unique chemical properties and reactivity, providing insights into reaction mechanisms and synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand in binding studies, helping to elucidate the function and structure of proteins.
Medicine
Potential medicinal applications include its use as a pharmacophore for drug design, targeting specific receptors or enzymes for therapeutic purposes.
Industry
In the industrial sector, it can be used as an intermediate in the synthesis of more complex molecules or in the development of new materials with desirable properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects can involve binding to specific molecular targets, such as enzymes or receptors. The azabicyclo[3.2.1]octane moiety provides a rigid structure that can facilitate high-affinity interactions with biological macromolecules.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(4-Fluorophenoxy)phenyl]-3-[1H-1,2,3-triazol-1-yl]propan-1-one
2-(4-Fluorophenoxy)-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]ethan-1-one
Uniqueness
The presence of the azabicyclo[3.2.1]octane moiety in 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one distinguishes it from similar compounds, offering a unique three-dimensional structure that can enhance its binding affinity and specificity for molecular targets.
This compound has potential as a key player in various scientific and industrial fields, providing a foundation for innovative research and applications. Anything you'd like to explore more on this subject?
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)22-13-3-4-14(22)10-15(9-13)21-8-7-19-20-21/h1-2,5-8,13-15H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECFJPZISZEIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

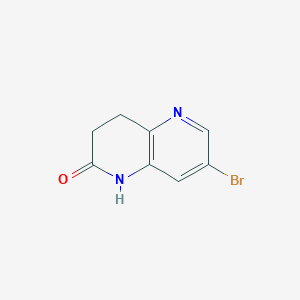
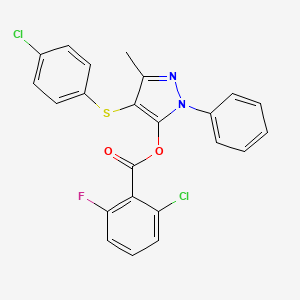
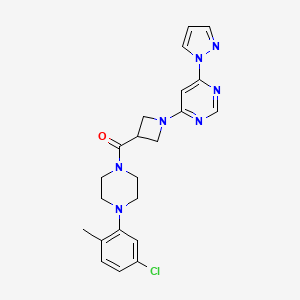
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/new.no-structure.jpg)

![3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2988897.png)
![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2988900.png)
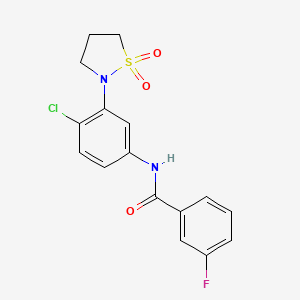

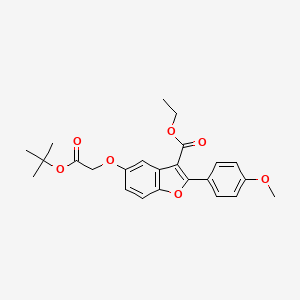
![3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2988905.png)

![4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2988908.png)
